Flosequinoxan
Descripción general
Descripción
Synthesis Analysis
The synthesis of Flosequinoxan involves complex organic chemistry techniques. Morita et al. (1994) described the enantioselective synthesis of Flosequinoxan's enantiomers from optically active (R)-α-methylbenzylamine derivatives of quinoline, emphasizing the precision required in its production to ensure therapeutic efficacy and safety (Morita et al., 1994).
Molecular Structure Analysis
The molecular structure of Flosequinoxan, defined by its quinolone backbone, plays a crucial role in its pharmacological activity. This structure facilitates the drug's interaction with cellular targets, influencing its vasodilatory effects on the cardiovascular system. Detailed analysis by Morita et al. (1994) through X-ray crystallography provided insights into the stereochemistry of Flosequinoxan, critical for understanding its mechanism of action (Morita et al., 1994).
Chemical Reactions and Properties
Flosequinoxan undergoes various chemical reactions in the body, including stereoselective S-oxidation, which is crucial for its pharmacological activity. Kashiyama et al. (1994) explored the stereoselective S-oxidation of Flosequinoxan sulfide by rat hepatic flavin-containing monooxygenase, highlighting the drug's metabolism and the importance of enzymatic pathways in its bioactivation (Kashiyama et al., 1994).
Physical Properties Analysis
The physical properties of Flosequinoxan, such as solubility, melting point, and stability, are essential for its formulation and delivery. While specific studies on these properties were not highlighted in the searched literature, they are critical for the drug's pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile.
Chemical Properties Analysis
The chemical properties of Flosequinoxan, including its reactivity, stereochemistry, and pharmacophore, contribute to its biological activity. The work by Morita et al. (1994) on the synthesis and absolute configuration of Flosequinoxan enantiomers provides essential insights into the chemical intricacies that underpin its pharmacological effects (Morita et al., 1994).
Aplicaciones Científicas De Investigación
Efficacy in Chronic Heart Failure : Flosequinan, acting as a vasodilator, has shown effectiveness in patients with chronic heart failure. It was found to improve exercise tolerance and symptomatic benefits in patients who remained symptomatic despite treatment with digoxin and diuretic drugs (Packer et al., 1993).
Additional Benefits with Angiotensin Converting Enzyme Inhibitor : In a trial, the addition of oral flosequinan to a regimen including a converting enzyme inhibitor showed further symptomatic benefits in patients with congestive heart failure. However, the study also noted the need to assess the benefit-to-risk ratio in individual patients (Massie et al., 1993).
Pharmacokinetics Studies : Research has explored the pharmacokinetics of flosequinan and its metabolite, flosequinoxan, underlining the significance of modeling both parent and metabolite concentration-time profiles, especially in phase-I studies (Lindsey et al., 2000).
Direct Effects on Muscle : Flosequinan has been shown to have a direct effect on isolated human arterial, venous, and cardiac muscle. Its pharmacologic profile is distinct compared to other agents used for heart failure treatment (Weishaar et al., 1994).
Safety and Tolerability in Hepatic Dysfunction : The pharmacokinetics, safety, and tolerability of flosequinan were studied in patients with hepatic dysfunction, revealing notable interpatient variability and implications for metabolism in the presence of hepatic impairment (Hinson et al., 1994).
Long-Term Effects on Morbidity and Mortality : A study assessing the long-term effects of flosequinan on patients with severe chronic heart failure indicated that while the drug provided symptomatic benefits, it also increased the risk of death, raising concerns about its use in long-term treatment (Packer et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-fluoro-1-methyl-3-methylsulfonylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c1-13-6-10(17(2,15)16)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVHPMHCIKNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997910 | |
Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76568-68-8 | |
Record name | Flosequinoxan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Flosequinoxan?
A1: While the provided abstracts don't delve into the specific molecular target of Flosequinoxan, they highlight its potent vasodilatory effects. [, ] Research indicates that Flosequinoxan, similar to its parent compound Flosequinan, likely acts as a selective inhibitor of phosphodiesterase III (PDE3). This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in smooth muscle relaxation and vasodilation. []
Q2: How does Flosequinoxan compare to other agents used to treat heart failure in terms of its effects on human muscle?
A2: Flosequinoxan demonstrates a unique pharmacological profile compared to other heart failure treatments. Unlike Milrinone, which exhibits balanced vasodilatory and positive inotropic effects at similar concentrations, Flosequinoxan primarily induces vasodilation at lower concentrations. [] Ouabain, conversely, causes vasoconstriction and positive inotropy. [] Diltiazem acts as a vasodilator at low concentrations but displays negative inotropic effects at higher doses. [] Captopril shows minor arterial relaxation and negative inotropy. [] Flosequinoxan's distinct balanced vasodilatory action on both arterial and venous smooth muscle distinguishes it from these agents. []
Q3: What is the metabolic pathway of Flosequinan, and how does it relate to Flosequinoxan?
A3: Flosequinan undergoes extensive first-pass metabolism, primarily to its active sulphone metabolite, Flosequinoxan. [] This metabolic conversion significantly impacts the pharmacokinetics of both compounds. While Flosequinan exhibits rapid elimination with a short half-life (approximately 1.4 hours), Flosequinoxan demonstrates a much slower elimination profile with a mean half-life of 25 hours. [] This difference highlights the importance of considering both Flosequinan and Flosequinoxan's pharmacokinetic properties when evaluating therapeutic outcomes.
Q4: How does hepatic dysfunction affect the pharmacokinetics of Flosequinan and Flosequinoxan?
A4: Hepatic dysfunction significantly alters the pharmacokinetics of Flosequinan. Patients with compromised liver function exhibit elevated Flosequinan concentrations, reflected in increased AUC, Cmax, and prolonged half-life compared to healthy individuals. [] This suggests a reduced metabolic clearance of Flosequinan in these patients. Interestingly, Flosequinoxan's AUC remains unaffected by hepatic dysfunction, though its time to peak concentration is prolonged, and Cmax is reduced. [] This supports the hypothesis of a decreased rate of Flosequinan metabolism to Flosequinoxan in the context of liver impairment. []
Q5: Are there any known synthetic routes for Flosequinan and Flosequinoxan?
A5: Yes, two primary synthetic routes have been described for both Flosequinan and Flosequinoxan. [] One approach involves the ring closure of β-keto sulfoxides (specifically compounds 12 or 13) with ortho esters. [] The second method utilizes the cyclization of anilinoacrylates (compounds 23, 28, or 29) as a key step. [] These synthetic strategies highlight the chemical complexity of these molecules and provide insights into potential approaches for producing them for research and development purposes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.